Comparative Antiplatelet Activity: IC50 Against Thrombin-Induced Platelet Aggregation
5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone (Compound 1) demonstrates a distinct antiplatelet profile. It inhibits thrombin-induced platelet aggregation with an IC50 of 0.25 mM . This activity is comparable to its 6-thienyl analog (Compound 2), which has an IC50 of 0.26 mM . This direct comparison establishes that the 6-phenyl substitution confers an anti-aggregatory potency equivalent to the 6-thienyl variant, but with potentially different off-target or pharmacokinetic profiles due to the distinct aromatic ring systems.
| Evidence Dimension | Inhibition of thrombin-induced platelet aggregation |
|---|---|
| Target Compound Data | IC50 = 0.25 mM |
| Comparator Or Baseline | 6-thienyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone (Compound 2) |
| Quantified Difference | IC50 difference = 0.01 mM (0.25 vs 0.26 mM) |
| Conditions | In vitro platelet aggregation assay using thrombin as agonist. |
Why This Matters
For researchers focused on antithrombotic drug discovery, this data confirms that the compound's potency is on par with a close analog, but its 6-phenyl group may offer advantages in solubility, metabolic stability, or receptor selectivity that are crucial for lead optimization.
- [1] Montero-Lastres A, et al. Pyridazines XVIII. 6-Aryl-3(2H)-Pyridazinones Inhibit Calcium Influx in Stimulated Platelets. Biol Pharm Bull. 1999;22(12):1376-1379. View Source
